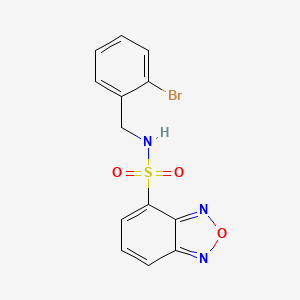![molecular formula C16H17ClN2O4S2 B4185531 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B4185531.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine, also known as TCS 401, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 is not fully understood. However, it is believed that 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 works by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. This results in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 has been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 in lab experiments is its high potency. This allows for the use of lower concentrations of the compound, which can reduce the risk of toxicity. Additionally, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 has been found to be stable in a variety of conditions, which makes it suitable for use in a wide range of experiments. However, one limitation of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are a number of potential future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401. One area of interest is the development of new cancer treatments that incorporate 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 and its potential therapeutic applications in other diseases. Finally, there is a need for more research on the safety and toxicity of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401, particularly in human trials.
Scientific Research Applications
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine 401 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-13-5-3-2-4-12(13)16(20)18-8-10-19(11-9-18)25(21,22)15-7-6-14(17)24-15/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDAVYPIEJHWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4185449.png)

![5-bromo-2-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4185463.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-phenylbutanoyl)piperazine](/img/structure/B4185469.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4185480.png)
![2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4185489.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4185502.png)
![methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B4185505.png)
![N-[1-(4-pyridinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185506.png)



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B4185545.png)